Sodium picrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3324-58-1 |
|---|---|
Molecular Formula |
C6H3N3NaO7+ |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
sodium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |
InChI Key |
ZVUUCUFDAHKLKT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Synonyms |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
Origin of Product |
United States |
Historical Context of Picrate Chemistry Inquiry
Early Scientific Investigations into Picric Acid Reactions and Salt Formation
The history of picrate (B76445) chemistry begins with the synthesis of its parent compound, picric acid. In 1771, the British chemist Peter Woulfe treated indigo (B80030) with nitric acid, producing a yellow substance. ebsco.combritannica.com This is considered the first synthesis of what would later be known as picric acid. ebsco.com The name "picric acid" was given to the compound in 1841 by the French chemist Jean-Baptiste-André Dumas, derived from the Greek word "pikros," meaning bitter, due to its intensely bitter taste. ebsco.combritannica.com Earlier, it had been referred to as carbazotic acid by Justus von Liebig. wikipedia.org
Initial investigations into the properties of picric acid revealed its ability to form salts, known as picrates, some of which were found to be explosive. In 1799, French chemist Jean-Joseph Welter, while treating silk with nitric acid, discovered that the resulting potassium picrate could explode. wikipedia.orgwikiwand.com For a considerable time, the prevailing belief among chemists was that only the salts of picric acid were explosive, not the acid itself. wikipedia.orgwikiwand.com This assumption was later disproven, but the high sensitivity of many metal picrates remained a significant discovery.
The synthesis of picric acid evolved over time. In 1841, its synthesis from phenol (B47542) was achieved, and its correct chemical formula was determined. wikipedia.orgderpharmachemica.com This development was significant as phenol, a derivative of coal tar, was an abundant and cheaper raw material. sciencehistory.org The reaction of picric acid with metals to form highly unstable and shock-sensitive metal picrates became a subject of further study. sciencehistory.orgca.gov These salts, such as those of copper, lead, and iron, were found to be even more sensitive than picric acid itself. britannica.comsciencehistory.org This reactivity became a critical consideration in its later applications, particularly in explosives. For instance, the formation of calcium picrate, which is highly sensitive, was implicated in a factory explosion in 1916 when molten picric acid came into contact with a concrete floor. vacaero.comsteeldata.info
| Year | Scientist(s) | Discovery/Contribution | Significance |
|---|---|---|---|
| 1771 | Peter Woulfe | First synthesis of picric acid from indigo. ebsco.comwikipedia.org | Led to the discovery of the first synthetic dye. ebsco.com |
| 1799 | Jean-Joseph Welter | Discovered the explosive nature of potassium picrate. wikipedia.orgwikiwand.com | First indication of the explosive properties associated with picrates. wikipedia.org |
| 1841 | Jean-Baptiste Dumas | Named the compound "picric acid." ebsco.combritannica.com | Established the common name for the compound. |
| 1841 | (Not specified) | Synthesis of picric acid from phenol and determination of its formula. wikipedia.orgderpharmachemica.com | Provided a more efficient and economical production method. sciencehistory.org |
| 1871-1873 | Hermann Sprengel | Proved that picric acid itself could be detonated. wikipedia.orgsciencehistory.org | Overturned the previous belief that only picrate salts were explosive. wikipedia.org |
Evolution of Analytical Methodologies Utilizing Picrate Species
The distinct chemical properties of picric acid and its salts led to their use in various analytical methodologies. One of the most significant applications emerged in clinical chemistry with the development of the Jaffe reaction for the determination of creatinine (B1669602). wikipedia.org In 1886, Max Jaffe discovered that creatinine reacts with picric acid in an alkaline medium to produce a reddish-orange colored complex. wikipedia.orgnih.gov This observation laid the foundation for a new analytical method. nih.govresearchgate.net
It was the American biochemist Otto Folin who, in the early 20th century, adapted Jaffe's discovery into a quantitative method for measuring creatinine in blood and urine. wikipedia.orgnih.gov Folin's work involved the use of an alkaline picrate solution, often prepared with sodium hydroxide (B78521), to react with creatinine. nih.gov The intensity of the resulting color, which is proportional to the creatinine concentration, could then be measured using colorimetry. wikipedia.org This method, often utilizing sodium picrate formed in situ, became a cornerstone of clinical chemistry for assessing kidney function due to its simplicity and cost-effectiveness. nih.govncats.io
Beyond creatinine, picrate-based methods were developed for the analysis of other substances. Picric acid was found to react with hydrogen cyanide to form a red-colored compound, identified as isopurpurate, allowing for the quantitative determination of cyanide through photometric measurement. wikipedia.orgcore.ac.uk This reaction provided a basis for detecting and quantifying small amounts of hydrogen cyanide. wikipedia.orgnordicfoodlab.org
In the early 20th century, another analytical application of picric acid was in the measurement of blood glucose. wikipedia.orgijpsjournal.com The method, known as the Lewis and Benedict method, involved heating a solution containing glucose, picric acid, and sodium carbonate. wikipedia.org This reaction produces a characteristic red color, which could be compared against a standard to determine the glucose concentration. wikipedia.orgwhy.gr The reaction involves the reduction of yellow picric acid to the reddish picramic acid by the reducing sugar. scribd.com Picric acid has also been used in gravimetric analysis for the detection and quantification of metal ions and as a reagent for identifying organic bases through the formation of crystalline picrate salts. ijpsjournal.com
| Component | Description |
|---|---|
| Principle | Creatinine reacts with picric acid in an alkaline solution (e.g., sodium hydroxide) to form a reddish-orange Janovsky complex. wikipedia.orgnih.gov The intensity of the color is proportional to the creatinine concentration. |
| Reagents | Picric Acid, Sodium Hydroxide (forming an alkaline picrate solution), Sample (serum or urine). vacaero.comnih.gov |
| Key Figures | Max Jaffe (discovered the reaction in 1886), Otto Folin (developed it into a quantitative clinical test). wikipedia.orgnih.gov |
| Measurement | The colored complex is measured using spectroscopy or colorimetry. wikipedia.org |
| Application | Widely used in clinical chemistry for the quantitative determination of creatinine levels in blood and urine to assess renal function. wikipedia.orgwikipedia.org |
High Resolution Structural Elucidation and Solid State Chemistry of Sodium Picrate Systems
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal system, space group, and the dimensions of the unit cell. Furthermore, it allows for a thorough analysis of the asymmetric unit's composition, the conformation of the molecules or ions within the crystal lattice, and the identification of any polymorphic forms.
Determination of Crystal System and Space Group Parameters
Sodium picrate (B76445) monohydrate has been the subject of detailed single-crystal X-ray diffraction studies. These investigations have revealed that it crystallizes in the monoclinic system. publish.csiro.aupublish.csiro.au The space group has been determined to be C 2/m. publish.csiro.aupublish.csiro.au The unit cell parameters, which define the size and shape of the fundamental repeating unit of the crystal, have been reported as follows: a = 13.074(6) Å, b = 20.080(6) Å, c = 3.690(3) Å, and β = 90.67(3)°. publish.csiro.aupublish.csiro.au The unit cell contains four formula units (Z = 4). publish.csiro.aupublish.csiro.au
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 2/m |
| a (Å) | 13.074(6) |
| b (Å) | 20.080(6) |
| c (Å) | 3.690(3) |
| β (°) | 90.67(3) |
| Z | 4 |
Analysis of Asymmetric Unit Composition and Molecular Conformation
The asymmetric unit of this compound monohydrate contains one sodium cation, one picrate anion, and one water molecule. publish.csiro.aupublish.csiro.au The crystal structure reveals a complex coordination environment for the sodium ions. It forms a two-dimensional polymer parallel to the ab plane. publish.csiro.aupublish.csiro.au Within this structure, there are two distinct types of sodium atoms. One is eight-coordinate and is linked by bridging phenolic oxygen atoms from the picrate anions. publish.csiro.aupublish.csiro.au The other is six-coordinate and is linked by water molecules. publish.csiro.aupublish.csiro.au The picrate anions act as cross-linking agents between these one-dimensional arrays of sodium atoms. publish.csiro.aupublish.csiro.au In the picrate anion, the nitro groups are twisted relative to the plane of the benzene (B151609) ring due to steric hindrance with the phenolic oxygen atom. iucr.org
Investigation of Polymorphic Forms and Their Structural Distinctions
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon for picrate salts. fu-berlin.deacs.orgresearchgate.net While extensive studies on the polymorphism of this compound itself are not widely reported in the provided context, the existence of different crystalline forms for other picrate compounds suggests that this compound could also exhibit polymorphism under different crystallization conditions. For instance, DMANH+·Picrate- has been shown to exist in two polymorphic forms, an orthorhombic form and a monoclinic form, depending on the solvent used for crystallization. fu-berlin.de The study of polymorphism is crucial as different polymorphs can have distinct physical and chemical properties.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are invaluable for probing the molecular structure and bonding within a compound. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary methods that provide information about the vibrational modes of molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrational Analysis
FT-IR spectroscopy of this compound reveals characteristic absorption bands that correspond to the various functional groups within the picrate anion. The spectra of alkali metal picrates, including this compound, are quite similar to each other and to that of picric acid, indicating that the fundamental molecular structure of the picrate anion is retained. jes.or.jp
Key vibrational bands observed in the FT-IR spectrum of this compound include:
N-O Bond Stretching: Adsorptions around 1330 cm⁻¹ and 1560 cm⁻¹ are attributed to the stretching of the N-O bonds in the nitro groups. jes.or.jp
Phenyl Group-Oxygen Bond Stretching: A band at approximately 1270 cm⁻¹ indicates the bond stretching between the phenyl group and the oxygen atom. jes.or.jp
The presence of crystalline water in this compound monohydrate is also confirmed by thermal gravimetric analysis, with dehydration occurring between 350 K and 500 K. jes.or.jp
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-O Stretching | ~1330 |
| N-O Stretching | ~1560 |
| Phenyl-O Stretching | ~1270 |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FT-IR for a complete vibrational analysis. While specific Raman data for this compound was not detailed in the provided search results, the technique is widely used for the characterization of related compounds. For instance, in other nitroaromatic compounds like TNT and tetryl (B1194171), characteristic vibrations for the nitro (NO₂) group, including symmetric and asymmetric stretching, are observed around 1360 cm⁻¹ and 1560 cm⁻¹ respectively. enea.it It is expected that this compound would exhibit similar characteristic Raman bands for the nitro groups and the phenyl ring vibrations. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the this compound molecule.
Solid-State Nuclear Magnetic Resonance (NMR) Studies for Local Atomic Environments
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environments of nuclei in crystalline and amorphous materials. In the context of this compound, ²³Na solid-state NMR is particularly insightful for characterizing the coordination environment of the sodium cation. The chemical shift and quadrupolar coupling constant of the ²³Na nucleus are highly sensitive to the number, type, and geometry of the surrounding atoms. nih.govhuji.ac.il
Studies on various sodium salts have demonstrated that the ²³Na chemical shifts span a range of approximately 60 ppm. researchgate.net The specific chemical shift value for this compound is influenced by the Na-O interatomic distances and the coordination number of the sodium ion. researchgate.net For instance, in sodium naproxen (B1676952) hydrates, changes in the hydration state lead to significant variations in the ²³Na quadrupolar coupling constant, reflecting subtle alterations in the oxygen coordination sphere around the sodium cations. nih.gov High-resolution techniques like double-rotation NMR can provide solution-like spectra from powdered samples, further refining the understanding of these local environments. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental NMR data. nih.govresearchgate.net These calculations can help assign specific NMR signals to distinct sodium sites within the crystal lattice and provide a more detailed picture of the electronic structure. nih.govresearchgate.net For example, in sodium phosphate (B84403) glasses, a combination of ³¹P{²³Na} rotational echo double resonance (REDOR) and triple-quantum magic-angle spinning (TQMAS) NMR has been used to quantitatively describe the spatial distribution and coordination of sodium ions. rsc.org Although direct solid-state NMR studies specifically on this compound are not extensively detailed in the provided search results, the principles derived from studies on similar sodium-containing organic and inorganic compounds are directly applicable. These studies indicate that ²³Na solid-state NMR would be a crucial tool for elucidating the precise local environment of the sodium ion in this compound, including its coordination with the phenolate (B1203915) oxygen and the nitro group oxygens of the picrate anion.
X-ray Fluorescence Analysis for Bulk Elemental Composition
X-ray Fluorescence (XRF) spectroscopy is a well-established analytical technique for determining the bulk elemental composition of materials. suisse-tp.ch The method is non-destructive and relies on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample are excited and subsequently emit fluorescent X-rays at energies characteristic of each element present. suisse-tp.chdrawellanalytical.com The intensity of these emitted X-rays is directly proportional to the concentration of the corresponding element, allowing for quantitative analysis. horiba.compurdue.edu
For a compound like this compound (C₆H₂N₃NaO₇), XRF analysis can be used to verify the presence and quantify the concentration of sodium. XRF is capable of detecting elements from sodium (atomic number 11) up to uranium (atomic number 92). suisse-tp.ch This makes it a suitable technique for analyzing the elemental makeup of this compound, although it cannot detect the lighter elements such as carbon, hydrogen, nitrogen, and oxygen with standard laboratory equipment.
Quantitative analysis using XRF can be performed through methods like the Fundamental Parameters Method (FPM), which uses theoretical models to calculate concentrations from peak intensities, or through calibration with standards. horiba.com While XRF provides information on the elemental composition, it does not give details about the chemical state or bonding of the elements. Therefore, in the context of this compound, XRF would confirm the elemental ratio of sodium to the other heavier elements if present as impurities, but would need to be complemented by other techniques like NMR or X-ray diffraction to understand the structural arrangement.
Intermolecular Interactions and Supramolecular Assembly in Picrate Crystals
Hydrogen bonds are a dominant force in the crystal packing of many picrate salts. researchgate.netacs.org These interactions involve a hydrogen atom positioned between two electronegative atoms, most commonly nitrogen and oxygen in the case of picrate compounds. acs.org The types of hydrogen bonds observed in picrate crystal structures are diverse and include conventional N-H···O and O-H···O bonds, as well as weaker C-H···O interactions. iucr.orgresearchgate.net
In picrate salts formed with organic amines, strong N-H···O hydrogen bonds are frequently observed between the protonated amine and the oxygen atoms of the picrate anion (both the phenolate and nitro group oxygens). nih.govnih.govresearchgate.net For instance, in 3-methylpyridinium picrate, the anion and cation are linked by bifurcated N-H···(O,O) hydrogen bonds. nih.gov Similarly, in pyrazole-pyrazolium picrate, N-H···O hydrogen bonds link the component ions into chains. nih.gov
Weak C-H···O hydrogen bonds also play a significant role in stabilizing the crystal structure by connecting these primary chains or layers into a three-dimensional network. nih.govnih.gov The geometry and strength of these hydrogen bonds can be characterized by X-ray diffraction, which provides information on bond lengths and angles. acs.org Hirshfeld surface analysis is another powerful tool used to quantify and visualize these intermolecular contacts. iucr.orgx-mol.net The formation of these extensive hydrogen-bonding networks is a key factor in the stabilization and crystal engineering of picrate-based materials. researchgate.netresearchgate.net
| Interaction Type | Description | Typical Molecules Involved |
| N-H···O | Strong hydrogen bond between a protonated nitrogen (donor) and an oxygen atom (acceptor). | Amine picrates, pyridinium (B92312) picrates. nih.govresearchgate.net |
| O-H···N | Hydrogen bond between a hydroxyl group (donor) and a nitrogen atom (acceptor). | Picric acid adducts with nitrogen bases. acs.org |
| C-H···O | Weaker hydrogen bond between a carbon-hydrogen bond (donor) and an oxygen atom (acceptor). | Present in many picrate salts, contributing to the 3D framework. nih.govnih.gov |
| O-H···O | Hydrogen bond between a hydroxyl group (donor) and an oxygen atom (acceptor). | Can be present in hydrated picrate salts. iucr.org |
The aromatic nature of the picrate anion facilitates significant π-π stacking interactions in the solid state. These interactions occur between the electron-deficient picrate ring and other aromatic systems, or between adjacent picrate anions. nih.govnih.gov The stacking arrangement can vary, leading to different packing motifs such as infinite stacked columns. nih.gov In 3-methylpyridinium picrate, π-π interactions are observed between inversion-related picrate anions and also between inversion-related pyridinium cations, with centroid-centroid distances of 3.7389 (14) Å and 3.560 (2) Å, respectively. nih.gov
The picrate anion, with its electron-withdrawing nitro groups, acts as an excellent electron acceptor in electron donor-acceptor (EDA) or charge-transfer interactions. nih.govcdnsciencepub.com These interactions involve the transfer of electron density from an electron-rich donor molecule to the electron-deficient picrate ring. For example, in the crystal structure of serotonin (B10506) picrate, the hydroxyindole and picrate planes are intimately stacked, indicative of a donor-acceptor type interaction. nih.gov These EDA interactions, along with hydrogen bonding, are the primary forces controlling the crystal packing of picric acid and its adducts with nitrogen bases. acs.orgresearchgate.net The strength and nature of these interactions can be rationalized by considering the electronic properties of the interacting molecules. acs.org
| Interaction | Description | Significance in Picrate Crystals |
| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. | Leads to the formation of stacked structures and influences crystal density. nih.govnih.gov |
| Electron Donor-Acceptor (EDA) | Interaction involving charge transfer from an electron donor to an electron acceptor. | The picrate anion acts as an electron acceptor, forming complexes with various donor molecules. acs.orgnih.gov |
Computational Chemistry Approaches to Sodium Picrate and Picrate Containing Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying molecular and crystalline systems, offering a balance between accuracy and computational cost. nih.gov It is widely used to predict a range of properties for materials like sodium picrate (B76445).
A fundamental step in computational analysis is the optimization of the geometry to find the lowest energy arrangement of atoms. For picrate-containing systems, DFT calculations are employed to refine the molecular structure of the picrate anion and the crystal structure of the salt. eurjchem.comdntb.gov.uaresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. earthlinepublishers.com
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. earthlinepublishers.comearthlinepublishers.com For solid-state systems like sodium picrate, geometry optimization is performed on the unit cell, taking into account the periodic nature of the crystal. nih.gov These calculations can predict lattice parameters, bond lengths, and bond angles that are often in good agreement with experimental data from X-ray diffraction. eurjchem.comaps.org For instance, studies on various picrate salts have successfully optimized geometries, providing a reliable foundation for further property calculations. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. ajchem-a.comtandfonline.com A smaller gap generally implies higher reactivity. ajchem-a.com
In the context of the picrate anion, DFT calculations show that the HOMO is typically localized over the phenoxide oxygen and the aromatic ring, while the LUMO is distributed across the nitro groups. This distribution explains the charge transfer interactions within the molecule. researchgate.net The HOMO-LUMO gap for picrate-containing systems can be precisely calculated, shedding light on their electronic behavior and stability. eurjchem.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Picrate-Containing Systems from DFT Calculations
| System/Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.646 | -1.816 | 4.830 |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.297 | -1.810 | 4.487 |
| (Z)-5-(4-Nitrobenzylidene)-3-N(3-Chlorophenyl)-2-Thioxothiazolidin-4-One | Not Specified | Not Specified | 3.440 |
This table presents data from related organic compounds to illustrate typical values obtained from DFT calculations, as specific values for this compound were not available in the provided search results. Data sourced from references tandfonline.comirjweb.comscirp.org.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for predicting molecular interactions, particularly non-covalent interactions, and identifying sites for electrophilic and nucleophilic attack. computabio.commdpi.com In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.
For the picrate anion, MEP calculations consistently show highly negative potential localized around the oxygen atoms of the phenolate (B1203915) and nitro groups. researchgate.net These regions are the primary sites for interaction with cations, such as Na⁺, and for forming hydrogen bonds in other picrate-containing systems. acs.org The aromatic ring generally exhibits a less negative or slightly positive potential. This detailed charge distribution map is crucial for understanding the crystal packing and intermolecular interactions in this compound. computabio.com
Non-covalent interactions (NCIs), such as ionic bonds, hydrogen bonds, and van der Waals forces, are critical in determining the structure and stability of molecular crystals. The Reduced Density Gradient (RDG) method is a powerful computational tool used to visualize and characterize these interactions. wikipedia.org The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. chemtools.org
By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified:
Strong, attractive interactions (like hydrogen or strong ionic bonds) appear as spikes at negative values of sign(λ₂)ρ. jussieu.fr
Weak, attractive interactions (van der Waals) are found near sign(λ₂)ρ ≈ 0. biointerfaceresearch.com
Strong, repulsive interactions (steric clashes) occur at positive values of sign(λ₂)ρ. biointerfaceresearch.comresearchgate.net
For this compound, RDG analysis would visualize the ionic interaction between the Na⁺ cation and the electronegative oxygen atoms of the picrate anion. It would also map out weaker van der Waals interactions between adjacent picrate anions in the crystal lattice, providing a comprehensive picture of the forces governing its solid-state structure.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key experimental method for identifying and characterizing chemical compounds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. scirp.org These theoretical spectra serve as a powerful aid in the assignment of experimental vibrational bands. nih.gov
The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements to obtain harmonic vibrational frequencies. scifiniti.com Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. scirp.orgnih.gov Furthermore, Potential Energy Distribution (PED) analysis is used to determine the contribution of individual bond stretches, bends, and torsions to each vibrational mode, allowing for a detailed and unambiguous assignment of the spectral peaks. researchgate.net Such analyses have been successfully applied to various complex organic molecules, including picrate derivatives. google.ca
While DFT calculations on single molecules are useful, a full understanding of a crystalline material like this compound requires methods that account for the long-range, periodic nature of the solid state. Periodic DFT, which applies periodic boundary conditions to the calculations, is the standard approach for this purpose. nih.gov This method allows for the accurate modeling of the bulk crystal, including interactions between a molecule and all its neighbors in the lattice.
Periodic DFT is used to calculate key solid-state properties such as lattice energy, which is a measure of the stability of the crystal structure. mdpi.comunit.no For example, studies on picrate-containing molecular crystals have used periodic DFT (or its approximations like DFTB3) to compare the relative stability of different polymorphic forms by calculating their lattice energies. mdpi.com The method can also be used to predict other bulk properties, including electronic band structure, density of states, and mechanical properties, providing a comprehensive theoretical description of the material. cdmf.org.br
Theoretical Prediction and Interpretation of Vibrational Spectra
Advanced Computational Methodologies and Simulations
In the computational study of this compound and systems containing the picrate anion, advanced methodologies are employed to gain deeper insights into their molecular behavior. These techniques allow for the accurate prediction of properties and the elucidation of complex processes such as vibrational dynamics and reaction mechanisms.
Wavenumber-Linear Scaling (WLS) Method for Vibrational Analysis of Large Systems
The Wavenumber-Linear Scaling (WLS) method is a computational technique used to improve the accuracy of vibrational frequencies calculated through methods like Density Functional Theory (DFT). mdpi.comresearchgate.netresearchgate.netresearchgate.net DFT calculations often compute harmonic frequencies, which systematically deviate from experimental results due to the neglect of anharmonicity. mdpi.comresearchgate.net The WLS method corrects for these deviations by applying a linear scaling factor to the calculated wavenumbers (ν_calc_). researchgate.net
This approach is particularly valuable for the analysis of large molecular systems, where more computationally expensive methods that explicitly calculate anharmonicity are not feasible. mdpi.comresearchgate.net A key advantage of the WLS method is its simplicity and broad applicability, often utilizing a single, universally applicable scaling equation derived from a least-squares fitting of calculated versus experimental data for a large set of molecules. researchgate.net The commonly used relationship is:
ν_obs_ / ν_calc_ = 1.0087 - 0.0000163 (ν_calc_ / cm⁻¹) researchgate.net
This equation indicates that the scaling factor decreases linearly as the wavenumber increases, which accounts for the larger anharmonicity effects typically observed at higher frequencies. mdpi.comresearchgate.net
For a complex system like this compound, with its multiple nitro groups and aromatic ring structure, the vibrational spectrum is dense and intricate. Applying the WLS method allows for a more reliable assignment of experimental Fourier-transform infrared (FT-IR) and Raman spectra by bringing the theoretical predictions into closer agreement with observed values. This enhanced accuracy is crucial for correctly identifying vibrational modes associated with specific functional groups, such as the symmetric and asymmetric stretches of the NO₂ groups, which are critical to the energetic nature of the compound.
To illustrate the application of the WLS method, the following table presents a hypothetical comparison of unscaled (harmonic) and WLS-scaled vibrational wavenumbers for key modes in the picrate anion, as would be calculated using DFT.
| Vibrational Mode Description | Functional Group | Unscaled Wavenumber (ν_calc, cm⁻¹) | WLS Scaling Factor | Scaled Wavenumber (cm⁻¹) |
| Asymmetric Stretch | -NO₂ | 1580 | 0.9829 | 1553 |
| Symmetric Stretch | -NO₂ | 1365 | 0.9864 | 1347 |
| Ring Breathing | C-C Aromatic | 1080 | 0.9911 | 1070 |
| C-H Bending (out-of-plane) | C-H Aromatic | 850 | 0.9948 | 846 |
| Asymmetric Stretch | C-O | 1275 | 0.9880 | 1260 |
| Calculated using the formula: 1.0087 - 0.0000163 * ν_calc_ |
This table is illustrative and does not represent experimentally verified data.
Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Insights
Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational tool used to map the minimum energy path of a chemical reaction, connecting a transition state to its corresponding reactants and products. researchgate.netaip.orgnih.govaip.org This method is indispensable for understanding reaction mechanisms, as it verifies that a located transition state structure is indeed the correct one for a specific reaction pathway. researchgate.netaip.org For energetic materials like this compound, IRC analysis provides crucial insights into decomposition pathways, which is essential for assessing stability and safety. mdpi.comresearchgate.net
The IRC calculation begins from an optimized transition state geometry, which is a first-order saddle point on the potential energy surface characterized by a single imaginary vibrational frequency. aip.org The algorithm then follows the path of steepest descent in both the forward and reverse directions along this reaction coordinate, generating a series of molecular geometries and their corresponding energies. nih.govaip.org The resulting energy profile visualizes the entire course of the reaction, revealing the energy barriers and the structural evolution from reactants through the transition state to the products. aip.org
In the context of this compound, IRC analysis would be applied to investigate its thermal decomposition mechanisms. Potential initial decomposition steps include C-NO₂ bond homolysis, nitro-nitrite rearrangement, or ring opening. By calculating the transition state for each proposed step and performing an IRC analysis, researchers can confirm the feasibility of each pathway and determine the primary decomposition channel. mdpi.comresearchgate.net This analysis reveals the sequence of bond-breaking and bond-forming events and identifies any intermediate species that may be formed. nih.gov
The table below illustrates a hypothetical IRC analysis for the initial C-NO₂ bond cleavage in a picrate system, showing the change in energy and a key geometric parameter along the reaction coordinate.
| Point on IRC Path | Reaction Coordinate (amu¹/²·bohr) | Relative Energy (kcal/mol) | C-N Bond Length (Å) |
| Reactant Complex | -2.0 | 0.0 | 1.48 |
| ... | -1.0 | 15.2 | 1.65 |
| Transition State | 0.0 | 45.5 | 2.15 |
| ... | 1.0 | 30.7 | 2.70 |
| Product Complex | 2.0 | 5.1 | 3.50 (dissociated) |
This table is illustrative, based on principles of IRC analysis for energetic material decomposition, and does not represent specific calculated data for this compound.
Reaction Mechanisms and Chemical Kinetics Involving Sodium Picrate
Mechanistic Studies of the Jaffe Reaction
The Jaffe reaction, first described by Max Jaffe in 1886, involves the reaction of creatinine (B1669602) with picric acid in an alkaline medium to produce a characteristic orange-red color. wikipedia.org The sodium salt of picric acid, sodium picrate (B76445), is a key reagent in this colorimetric method. wikipedia.orgrsc.org
Kinetic and spectrophotometric studies have revealed that the reaction between alkaline sodium picrate and creatinine results in the formation of a 1:1 adduct. nih.govutoronto.ca The forward reaction is established to be first order with respect to picric acid, creatinine, and hydroxide (B78521) ion concentration. nih.govrsc.org This indicates that all three species are involved in the rate-determining step of the adduct formation.
The stability of this 1:1 complex is significant, with a reported stability constant of log K = 4.26. nih.gov However, there are also reports suggesting the formation of a 1:2 complex between picrate and creatinine, particularly when creatinine is in excess. utoronto.ca Some studies have even isolated an orange compound containing two molecules of creatinine for every one molecule of picric acid. d-nb.info Polarographic studies have suggested that at a 1:1 ratio of picrate to creatinine, the final product mixture consists of approximately 90% 1:1 adduct and 10% 1:2 adduct. utoronto.ca
A key mechanistic aspect is the initial attack of the creatinine anion on the picrate molecule. rsc.orgrsc.org This is considered the rate-determining step at 25°C. rsc.orgrsc.org The reaction is believed to proceed through the formation of a Janovsky complex. rsc.orgrsc.org
| Parameter | Value | Conditions |
| Reaction Stoichiometry | Primarily 1:1 (Picrate:Creatinine) | nih.govutoronto.ca |
| Forward Reaction Order | First order in picric acid, creatinine, and hydroxide | nih.govrsc.org |
| Stability Constant (log K) | 4.26 | For 1:1 adduct nih.gov |
| Second-Order Rate Constant (k) | 9.1-10.4 M⁻² sec⁻¹ | At 27°C and μ= 1.00 utoronto.ca |
| Activation Energy | 10.1 kcal/mol | With creatinine in excess utoronto.ca |
This table summarizes key kinetic and mechanistic parameters for the adduct formation between picrate and creatinine in the Jaffe reaction.
The concentration of hydroxide ions plays a critical role in the Jaffe reaction. The forward reaction is first order with respect to the hydroxide concentration, up to a concentration of 0.7 mol/L. rsc.org This highlights the necessity of maintaining a constant hydroxide concentration for accurate and reproducible analytical results when using this reaction to quantify creatinine. nih.gov
However, the reverse reaction, which is the dissociation of the picrate-creatinine complex, exhibits a more complex and non-linear dependence on the hydroxide concentration. nih.govrsc.org Some studies have indicated that the linear relationship between the rate constants and hydroxide concentration is only valid when the hydroxide concentration is above 0.5 mol/L, and not below 0.2 mol/L. rsc.org This has led to the proposal of alternative models to describe the reaction kinetics at lower hydroxide concentrations. rsc.org The rate of the reaction is also influenced by temperature and ionic strength, with the second-order rate constant increasing as these parameters rise. utoronto.ca
The colored product of the Jaffe reaction is widely believed to be a Meisenheimer complex. eurasianjournals.comresearchgate.net A Meisenheimer complex is a negatively charged intermediate formed when a nucleophile attacks an electron-deficient aromatic ring. libretexts.org In the context of the Jaffe reaction, the creatinine anion acts as the nucleophile, attacking the electron-deficient aromatic ring of the picrate ion. rsc.orgd-nb.inforsc.org The resulting complex is stabilized by resonance, with the negative charge delocalized over the aromatic system. libretexts.org
The formation of this intermediate involves the destruction of the aromaticity of the picrate ring, and the carbon atom at the site of attack changes from a planar sp² hybridization to a tetrahedral sp³ hybridization. libretexts.org It has been proposed that the methylene (B1212753) anion of creatinine attacks the meta position of picric acid. d-nb.info Some research indicates that the colored species is not a single pure compound but rather a mixture of stereoisomers of a 2:3 molar Meisenheimer σ-complex of creatinine and picric acid. researchgate.net The orange-red color observed in the reaction is due to the absorption of light by this complex. wikipedia.orgeurasianjournals.com
Reaction Order and Influence of Hydroxide Concentration on Reaction Rate
Proton Transfer Dynamics in Picrate Salt Formation
Picric acid is a relatively strong acid and readily forms picrate salts through proton transfer reactions with bases. taylorandfrancis.com The phenolic -OH group of picric acid is the site of this proton transfer. taylorandfrancis.com The process is significantly influenced by the nature of the interacting molecules and the surrounding environment.
The formation of picrate salts is often guided by strong hydrogen bonds, which possess a significant electrostatic contribution. researcher.life These interactions bring the donor (picric acid) and acceptor (base) atoms into close proximity, facilitating the transfer of a proton. researcher.life The extent of this proton transfer can be difficult to predict and can result in the formation of salts (complete proton transfer), cocrystals (hydrogen bonding without complete transfer), or a salt-cocrystal continuum (partial proton transfer). researchgate.net The difference in the pKa values between the acid and the base is a key factor in determining the state of the proton transfer. researchgate.net In concentrated salt solutions, the dynamics of proton transfer can be altered; for instance, at high concentrations of salts like MgCl₂, the proton-transfer rate constant decreases. nih.gov
Intermolecular Interactions Leading to Ion-Associate Formation
The formation of ion-associates involving the picrate anion is driven by a variety of non-covalent intermolecular forces. These forces are primarily electrostatic in nature and include interactions between positively and negatively charged species. libretexts.org
Key intermolecular interactions include:
Electrostatic Interactions: The fundamental attraction between the negatively charged picrate anion and a cation is a primary driving force. nih.gov These coulombic interactions are strong and are a major contributor to the formation of ion pairs. nih.gov
Hydrogen Bonding: Picrate can act as a hydrogen bond acceptor. In the formation of picrate salts with organic bases, strong hydrogen bonds are often formed. taylorandfrancis.comresearcher.life These interactions play a crucial role in the structure and stability of the resulting molecular clusters. mdpi.comorientaljphysicalsciences.org
Cation-π Interactions: The electron-rich aromatic π-system of the picrate anion can interact favorably with cations. nih.gov This type of interaction is a significant force in the recognition of ions like ammonium. nih.gov
Supramolecular Chemistry and Molecular Recognition of Sodium Picrate
Host-Guest Chemistry and Complexation Studies
Host-guest chemistry explores the formation of structurally well-defined complexes between a larger host molecule and a smaller guest molecule or ion. In the context of sodium picrate (B76445), the sodium cation (Na+) acts as the guest, while various macrocyclic and acyclic molecules serve as hosts. The picrate anion plays a crucial role in these studies, often facilitating the extraction of the complex from an aqueous phase into an organic solvent for analysis.
Interactions of Sodium Picrate with Macrocyclic Receptors and Ionophores
Macrocyclic receptors, such as crown ethers and calixarenes, are renowned for their ability to selectively bind specific cations. The size of the macrocycle's cavity, the nature of its donor atoms, and its conformational flexibility are key factors that determine its affinity for a particular guest cation. indexcopernicus.commuk.ac.ir Ionophores, which are often lipid-soluble molecules, facilitate the transport of ions across hydrophobic membranes. wikipedia.org
The interaction between this compound and these receptors has been extensively studied to understand the principles of molecular recognition. For instance, 15-crown-5 (B104581) and benzo-15-crown-5 (B77314) have shown the ability to form complexes with this compound. nankai.edu.cn The formation of these complexes is a result of the favorable electrostatic interactions between the sodium cation and the oxygen donor atoms of the crown ether's cavity. The "size-fit" concept is a significant, though not exclusive, determinant of binding selectivity. oup.com For example, 16-crown-5 demonstrates selectivity for sodium ions among alkali metals. oup.com
Calixarenes, another important class of macrocyclic hosts, have also been investigated for their interaction with this compound. unime.itacs.org These molecules possess a three-dimensional pre-organized cavity that can be functionalized to enhance binding affinity and selectivity. Some oxacalixarenes have been found to be effective in the extraction of this compound from an aqueous phase into a dichloromethane (B109758) solution. unime.it The binding of this compound by these hosts often involves the encapsulation of the sodium ion within the macrocyclic cavity, with the picrate anion acting as a counter-ion.
The table below summarizes the binding free energies for the complexation of this compound with a preorganized ionophore in chloroform (B151607) saturated with water.
| Compound | Binding Free Energy (ΔG) in kJ/mol for this compound |
| A-6 | 80 |
| Data sourced from Cram, D.J., Angew. Chem., Int. Ed. Engl., 1983, 25, 1039. wiley.com |
Thermodynamic and Kinetic Parameters of Complexation and Decomplexation
The stability of host-guest complexes is quantified by the association constant (K), which is related to the change in Gibbs free energy (ΔG) during complexation. iptsalipur.org Thermodynamic studies of this compound complexation provide valuable information about the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding process. These parameters reveal the driving forces behind complex formation, which can be enthalpy-driven (favorable bond formation) or entropy-driven (release of solvent molecules).
For example, the thermodynamics of sandwich complexation of this compound with 15-crown-5 and benzo-15-crown-5 have been investigated, revealing a conventional 1:1 stoichiometry for this compound. nankai.edu.cn In the extraction of this compound from water into nitrobenzene (B124822) in the presence of dibenzo-21-crown-7, the logarithm of the stability constant (log βnb) for the complex in water-saturated nitrobenzene at 25°C was determined to be 7.1 ± 0.1. researchgate.net
Kinetic studies, on the other hand, provide insights into the rates of complexation and decomplexation. These rates are crucial for understanding the dynamic behavior of these systems, particularly in applications such as ion transport. The rates of complexation can be influenced by several factors, including the solvent, the conformational changes required for the host to bind the guest, and the desolvation of both the host and the guest. muk.ac.irresearchgate.net
Mechanisms of Ion Transport Across Biological and Synthetic Membranes
The transport of ions across lipophilic barriers is a fundamental process in both biology and chemistry. Ionophores play a critical role in this process by binding to an ion, shielding its charge, and facilitating its passage through the hydrophobic membrane. wikipedia.org this compound is frequently used as a model salt in studies of ion transport mediated by synthetic carriers.
Evaluation of Transport Efficiency of this compound by Ionophores
The efficiency of an ionophore in transporting this compound across a membrane is typically evaluated using a U-tube experiment or a bulk liquid membrane setup. jocpr.comrsc.org In these experiments, an aqueous source phase containing this compound is separated from an aqueous receiving phase by an organic liquid membrane containing the ionophore. The rate of appearance of the picrate anion in the receiving phase, monitored by UV-Vis spectroscopy, is a measure of the transport efficiency.
Studies have shown that various synthetic ionophores can transport this compound. For instance, lipophilic 8-phenyl-2'-deoxyguanosine derivatives have been demonstrated to transport this compound across a bulk liquid membrane. kent.ac.uk The transport efficiency is influenced by the structure of the ionophore, its lipophilicity, and the stability of the ionophore-cation complex. In some cases, the transport efficiency of synthetic ionophores for this compound can be comparable to or even exceed that of well-known ionophores like dicyclohexyl-18-crown-6 (DC18C6). kent.ac.ukresearchgate.net Boronic acid derivatives have also been assessed for their ability to transport this compound across a chloroform phase. rsc.org
The table below presents the transport efficiency of this compound by different ionophores after 24 hours.
| Ionophore | Transport Efficiency (%) |
| mAGi | ~55 |
| pAGi | ~55 |
| DC18C6 | ~55 |
| Gi | ~45 |
| Data sourced from Martín-Hidalgo, D., et al., Supramol. Chem. kent.ac.uk |
Solvent Extraction Studies for Metal Picrate Selectivity
Solvent extraction is a widely used technique to assess the selectivity of an ionophore for different metal cations. tandfonline.com In these studies, an aqueous solution containing various metal picrates is equilibrated with an immiscible organic solvent containing the ionophore. The distribution of the metal ions between the two phases reflects the ionophore's binding affinity and selectivity.
For example, the selectivity of bis[4(5)-tert-butylbenzo]-21-crown-7 was determined by the picrate extraction method, which showed a preference for cesium and rubidium over potassium, and significantly more so over sodium and lithium. tandfonline.com Similarly, phosphoryl-containing podands have been studied for their extraction of alkali and alkaline earth metal picrates, with some showing remarkable selectivity for certain divalent cations over others. tandfonline.com The choice of solvent (e.g., chloroform vs. dichloromethane) can also influence the extraction efficiency and selectivity, as it affects the solvation of the species involved and whether the extracted complex exists as an ion pair or dissociated ions. tandfonline.com
The extraction of uni- and bivalent metal picrates with 16-crown-5 into benzene (B151609) showed the following order of decreasing extraction equilibrium constants (Kex) for univalent ions: Ag+ > Na+ > Tl+ > K+ > Rb+ > Cs+ > Li+. oup.com This demonstrates the selectivity of 16-crown-5 for sodium over several other alkali metal ions.
Environmental Fate and Advanced Analytical Detection of Picrate Species
Environmental Transformation and Degradation Pathways
Once released into the environment, picrate (B76445) species are subject to a variety of transformation and degradation processes that influence their persistence and potential impact.
Hydrolysis and Biotransformation Products of Picrate Precursors in Environmental Matrices
Picrate can be an environmental transformation product of other compounds. For instance, tetryl (B1194171) (2,4,6-trinitrophenylmethylnitramine), another explosive, can hydrolyze to form picrate. clu-in.orgscispace.com This hydrolysis has been observed in leachate from soil columns spiked with tetryl, indicating that tetryl-contaminated sites can be a secondary source of picrate in the environment. clu-in.orgdtic.mil
In addition to chemical hydrolysis, biotransformation plays a significant role in the fate of picrate precursors. Under anaerobic conditions, which can be found in some waste sites, bacteria have been shown to transform picric acid into picramic acid (2-amino-4,6-dinitrophenol). scispace.com This transformation is noteworthy as picramic acid is reported to have a higher mutagenicity than its precursor. scispace.com The metabolic processes of living organisms can also lead to the formation of picramic acid from picric acid. scispace.comunl.edu
Cyanogenic glycosides, found in various plants, are considered inactive precursors that can lead to the formation of hydrogen cyanide (HCN) upon enzymatic activation. nih.gov This process involves the release of cyanohydrins, which then hydrolyze to produce HCN. nih.gov
General Mechanisms of Chemical Deterioration in Environmental Systems
The chemical deterioration of compounds in the environment is a complex process influenced by various factors. These degradation pathways can be broadly categorized as abiotic and biotic.
Abiotic Degradation:
Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. openaccessjournals.com For some compounds, this can lead to the formation of smaller, more water-soluble metabolites. openaccessjournals.com
Photolysis: Sunlight can induce the degradation of chemical compounds. nijophasr.net
Oxidation and Reduction: These reactions involve the loss or gain of electrons and can transform pollutants into different chemical species. openaccessjournals.com For example, some pesticides are oxidized by cerium (IV) to produce cerium (III). science.gov
Biotic Degradation:
Microbial Degradation: Microorganisms play a crucial role in the breakdown of organic contaminants. nijophasr.net For example, certain bacteria can degrade plasticizers. nih.gov The composition of the microbial community can significantly influence the rate and extent of degradation. nih.gov
The persistence of organic contaminants like polycyclic aromatic hydrocarbons (PAHs) is due to their resistance to deterioration. nijophasr.net The environmental fate of a substance is also affected by its physical and chemical properties, such as its solubility and partitioning behavior between different environmental compartments like water and sediment. scispace.comnih.gov For instance, the partitioning of picrate from estuarine water to organic sediment is low. scispace.com
Advanced Analytical Detection Methodologies for Picrate in Environmental Samples
Accurate and sensitive detection methods are essential for monitoring picrate levels in environmental matrices. Various analytical techniques have been developed and optimized for this purpose.
Spectrofluorimetric Determination Techniques
Spectrofluorimetry is a highly sensitive and selective technique for detecting picrate. mdpi.com These methods often rely on the interaction between the target analyte and a fluorophore, which alters the fluorescence properties of the fluorophore. mdpi.comresearchgate.net
One approach involves the formation of an ion associate between picrate and a fluorescent dye. mdpi.comresearchgate.net For instance, a method using the basic polymethine dye Astrafloksin (AF) has been developed for the determination of picric acid in water samples. mdpi.comresearchgate.net The electrostatic interaction between the AF cation and the picrate anion forms an ion associate, which is then measured by its fluorescence. mdpi.comresearchgate.net This method has been shown to be highly sensitive, with a linear calibration curve in the range of 0.92 to 11.45 µg L⁻¹ and a detection limit of 0.40 µg L⁻¹. mdpi.com
Fluorescence quenching is another common principle used for picrate detection. mdpi.com Various fluorescent probes, including sulfur-doped graphene quantum dots (SGQDs), have been developed for this purpose. nih.gov The fluorescence intensity of the SGQDs is quenched upon the addition of picric acid, and this quenching is linearly proportional to the picrate concentration over a certain range. nih.gov This method has demonstrated a low detection limit of 0.093 µM. nih.gov
| Technique | Principle | Reagent/Probe | Detection Limit | Linear Range | Reference |
| Spectrofluorimetry | Ion Associate Formation | Astrafloksin (AF) | 0.40 µg L⁻¹ | 0.92–11.45 µg L⁻¹ | mdpi.com |
| Fluorescence Quenching | Inner Filter Effect & Static Quenching | Sulfur-doped Graphene Quantum Dots (SGQDs) | 0.093 µM | 0.1–100 µM | nih.gov |
High-Performance Liquid Chromatography (HPLC) Methods for Picrate Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of picrate in environmental samples. unl.eduusgs.gov It offers the advantage of direct analysis of aqueous solutions for picrate. usgs.gov
Reverse-phase HPLC (RP-HPLC) is a common mode used for picrate analysis. dtic.milunl.edu In this technique, a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. dtic.milepa.gov The separation is based on the partitioning of the analytes between the stationary and mobile phases.
Several HPLC methods have been developed for picrate determination:
Ion-Pair Chromatography: This method involves adding an ion-pairing reagent to the mobile phase to enhance the retention of ionic analytes like picrate on a reverse-phase column. unl.eduusgs.gov This allows for the direct determination of picric acid in water with a detection limit of 10 micrograms per liter. usgs.gov
Standard RP-HPLC: Methods using standard RP-HPLC columns with specific mobile phase compositions have also been established. For example, a mobile phase of 60:40 (v/v) aqueous buffer (0.05 M KH₂PO₄, pH 3.5) and methanol (B129727) has been used with an LC-18 column for the analysis of picrate and other explosives. dtic.mil
The U.S. Environmental Protection Agency (EPA) Method 8330B is a standard method for the analysis of nitroaromatics and nitramines, including picrate, by HPLC. epa.gov However, under the standard conditions of this method, picrate may not be retained by the recommended RP-HPLC column when using a 50% aqueous-methanol eluent. dtic.milunl.edu Therefore, modifications to the mobile phase or column are often necessary for accurate picrate quantification.
| HPLC Method | Column | Mobile Phase | Detection | Detection Limit | Reference |
| Ion-Pair Chromatography | Reverse-Phase | Isocratic | UV | 10 µg/L (direct), 0.1 µg/L (with extraction) | usgs.gov |
| RP-HPLC | LC-18 (5 µm) | 60:40 (v/v) aqueous buffer (pH 3.5):methanol | UV (365 nm) | Not specified | dtic.mil |
| RP-HPLC (for soil) | Alumina-A SPE cartridge cleanup | Acidified acetone (B3395972) elution | Spectrophotometer (400 nm) | 1.3 µg/g | unl.edu |
Optimization of Sample Preparation and Extraction Procedures for Complex Matrices
Effective sample preparation is a critical step for accurate analysis, especially in complex environmental matrices like soil and water, which may contain interfering substances. nih.gov The goal of sample preparation is to extract the analyte of interest, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. scispace.com
Extraction from Soil:
Solvent Extraction: Acetone has been found to be an efficient solvent for extracting picrate from soil. scispace.comunl.edu A common procedure involves shaking the soil sample with acetone, followed by filtration. unl.edu
Solid-Phase Extraction (SPE): After solvent extraction, SPE is often used for cleanup and concentration. Alumina-A SPE cartridges have been successfully used to retain picrate from acetone extracts. clu-in.orgunl.edu The picrate is then eluted from the cartridge using acidified acetone. clu-in.orgunl.edu
Extraction from Water:
Liquid-Liquid Extraction (LLE): Benzene (B151609) has been suggested as a suitable solvent for extracting picric acid from water. usgs.gov
Solid-Phase Extraction (SPE): SPE is a preferred method for low-level aqueous samples. epa.gov
Vortex-Assisted Liquid-Liquid Microextraction (VALLME): This is a miniaturized extraction technique that aligns with the principles of green analytical chemistry by minimizing the use of organic solvents. mdpi.comresearchgate.netmdpi.com In one VALLME method for picrate, n-amyl acetate (B1210297) was used as the extraction solvent. mdpi.com The procedure involves vortexing a mixture of the sample, a fluorescent dye, a buffer, and the extraction solvent, followed by centrifugation to separate the phases. mdpi.com
The optimization of extraction parameters, such as the choice of solvent, pH, and extraction time, is crucial for achieving high recovery rates. For instance, in the VALLME method, n-amyl acetate provided the best results for extracting the picrate-dye ion associate. mdpi.com Similarly, for soil extraction, acetone was found to be more efficient than water. unl.edu
| Matrix | Extraction Technique | Solvent/Sorbent | Cleanup/Elution | Reference |
| Soil | Solvent Extraction | Acetone | Alumina-A SPE cartridge | unl.edu |
| Soil | Solvent Extraction | 10% aqueous methanol | - | unl.edu |
| Soil | Solvent Extraction | Acidic methanol-water mixture | - | unl.edu |
| Water | Liquid-Liquid Extraction | Benzene | - | usgs.gov |
| Water | Solid-Phase Extraction | Not specified | - | epa.gov |
| Water | Vortex-Assisted Liquid-Liquid Microextraction (VALLME) | n-amyl acetate | - | mdpi.com |
Principles and Applications of Green Analytical Chemistry in Picrate Detection
Green Analytical Chemistry (GAC) represents a paradigm shift in the field of chemical analysis, focusing on the development and implementation of analytical methods that are environmentally benign and safe for human health. mdpi.comacs.orgnih.gov The core objective of GAC is to minimize or eliminate the use and generation of hazardous substances throughout the entire analytical process, from sample collection to final determination. researchgate.netscielo.br This is achieved by adhering to a set of principles that promote waste prevention, the use of safer solvents and reagents, energy efficiency, and the design of inherently safer procedures. acs.orgwordpress.com The application of GAC principles is particularly relevant to the detection of energetic and potentially toxic compounds like picrate species, where traditional methods often involve hazardous solvents and generate significant chemical waste. researchgate.netmdpi.com
The fundamental tenets of GAC provide a framework for creating more sustainable analytical methodologies. nih.gov These principles guide chemists in making existing methods more eco-friendly and in designing new, inherently green techniques. scielo.brmdpi.com Key strategies include the miniaturization of analytical devices to reduce sample and reagent volumes, the replacement of toxic organic solvents with greener alternatives like water or ethanol (B145695), and the automation of procedures to enhance efficiency and operator safety. wordpress.combiotech-asia.orgnih.gov
The 12 Principles of Green Analytical Chemistry (GAC)
The principles of GAC serve as a guideline for developing sustainable analytical methods.
| Principle Number | Principle Name | Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. wordpress.com |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. wordpress.com |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. wordpress.com |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. wordpress.com |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. acs.org |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. wordpress.com |
Applications in Picrate Detection
The drive towards sustainability has spurred significant innovation in the analytical detection of picrate species. Researchers have successfully applied GAC principles to develop sensitive, selective, and environmentally friendly methods that stand as viable alternatives to conventional techniques.
One notable advancement is the development of a vortex-assisted liquid-liquid microextraction (VALLME) method combined with spectrofluorimetric determination (FLD) for analyzing picric acid in water samples. mdpi.com This technique is founded on the formation of an ion associate between the picrate anion and a fluorescent dye, Astrafloksin. mdpi.com The VALLME-FLD method aligns with GAC by significantly minimizing the use of organic solvents, shortening analysis time, and simplifying sample preparation. mdpi.com Its effectiveness is demonstrated by a low limit of detection (LOD) of 0.40 µg L⁻¹ and high recovery rates (97.3% to 101.1%) in real water samples. mdpi.com The greenness of this method was formally assessed using the Analytical GREEnness (AGREE) tool, confirming its reduced environmental impact. mdpi.com
Paper-based analytical devices (PADs) offer another excellent example of GAC in action. These devices enable the colorimetric detection of analytes through simple reactions on a paper substrate, drastically reducing reagent consumption and sample volume. japsonline.com For instance, a PAD has been developed for creatinine (B1669602) detection based on its reaction with alkaline picrate (the Jaffe reaction), causing a color change from yellow to orange. japsonline.com This approach exemplifies miniaturization and provides a low-cost, portable, and disposable tool for analysis, thereby minimizing waste and the need for complex instrumentation. japsonline.com
In the realm of chromatography, green approaches focus on replacing hazardous mobile phase components with safer alternatives. nih.gov For example, high-performance liquid chromatography (HPLC) methods are being redesigned to use mobile phases composed of water and ethanol instead of toxic solvents like acetonitrile. nih.gov Combining these green solvent choices with Quality by Design (QbD) principles allows for the development of robust and eco-friendly separation methods for various compounds. nih.gov
Solid-phase extraction (SPE) is a widely used sample preparation technique that can be "greened" by miniaturization and automation. jk-sci.com Techniques like pipette tip-based micro-solid phase extraction (PT-μSPE) and the online coupling of SPE with HPLC reduce solvent consumption and waste generation. scielo.brjk-sci.com For picrate analysis in complex matrices like soil, methods have been developed using Alumina-A solid-phase extraction cartridges to separate picrate from interferences, demonstrating a step towards cleaner sample processing. unl.edu
Comparison of Green Analytical Techniques for Picrate Detection
The following table summarizes and compares various analytical techniques for picrate detection, highlighting their performance and adherence to green principles.
| Technique | Principle | Limit of Detection (LOD) | Key Green Attributes | Reference |
| VALLME-FLD | Microextraction followed by spectrofluorimetry. | 0.40 µg L⁻¹ | Minimizes organic solvent use; short analysis time; simple sample preparation. | mdpi.com |
| Paper-Based Device | Colorimetric Jaffe reaction on a paper substrate. | 5.3 mg dL⁻¹ (for creatinine using picrate) | Miniaturized; low reagent/sample volume; disposable; low cost. | japsonline.com |
| Green HPLC | Chromatographic separation using eco-friendly mobile phases. | Analyte-dependent (e.g., 0.01 µg/mL for some drugs) | Replaces toxic solvents (e.g., acetonitrile) with safer alternatives (e.g., ethanol, water). | nih.gov |
| Field Screening with SPE | Solid-phase extraction followed by colorimetry. | 1.3 mg kg⁻¹ (in soil) | Reduces complex lab procedures; allows for on-site analysis; uses acetone which is less toxic than some alternatives. | unl.edu |
| Fluorescence Quenching with MOFs | Detection based on fluorescence quenching by picric acid. | Varies (µM to nM range) | High sensitivity and selectivity, potentially reducing the need for extensive sample pre-concentration. | mdpi.com |
Fundamental Chemical Investigations of Sodium Picrate in Energetic Materials Research
Thermodynamics of Thermal Decomposition and Exothermic Reactions of Picrates
The thermal decomposition of sodium picrate (B76445) is a highly exothermic process, releasing a significant amount of energy in the form of heat. wikipedia.org Investigations using Differential Scanning Calorimetry (DSC) have quantified this energy release. The heat of decomposition for sodium picrate has been measured at approximately 4834 J·g⁻¹. jes.or.jp
When compared to its parent compound, picric acid, this compound exhibits distinct thermodynamic properties. The decomposition of alkali metal picrates, including the sodium salt, typically begins at a higher temperature than that of picric acid, suggesting greater thermal stability. jes.or.jpresearchgate.net However, the total heat released during the decomposition of these metallic salts is generally lower than that of picric acid, which has a heat of decomposition of 5590 J·g⁻¹. jes.or.jpjes.or.jpresearchgate.net This indicates that while the salt is more stable, the decomposition reaction itself is less energetic on a per-mass basis compared to the parent acid. The substitution of the acidic proton with a metal cation, such as sodium, alters the decomposition pathway and the energetic output of the molecule. jes.or.jp
Activation Energy Determination for Decomposition Processes
The activation energy represents the minimum energy required to initiate the chemical decomposition of an energetic material. For this compound, this value has been determined through thermal analysis techniques, specifically by conducting DSC measurements at multiple heating rates (e.g., 1, 2, 5, 10, and 20 K·min⁻¹). jes.or.jpjes.or.jp By analyzing the shift in the exothermic decomposition peak with the heating rate, often using methodologies like the Ozawa or Kissinger methods, the activation energy can be calculated. jes.or.jp
The activation energy for the start of the exothermic decomposition of this compound is reported to be 151.3 kJ·mol⁻¹. jes.or.jpresearchgate.net This value is higher than that of some other alkali metal picrates, such as lithium picrate, but lower than that of potassium, rubidium, and cesium picrates. jes.or.jpresearchgate.net It is also slightly higher than the activation energy for picric acid, which is approximately 144 kJ·mol⁻¹. jes.or.jp This suggests that more energy is required to initiate the decomposition of this compound compared to picric acid, which aligns with the observation that its decomposition begins at a higher temperature. jes.or.jpresearchgate.net
Influence of Crystalline Water on Energetic Characteristics
This compound is known to exist as a hydrate, specifically as this compound monohydrate, meaning one molecule of water is incorporated into its crystal structure for each molecule of the salt. jes.or.jpresearchgate.netjes.or.jp This crystalline water has a notable influence on the material's energetic properties and safety characteristics.
Crucially, the crystalline water content impacts the material's sensitivity. Research has shown that hydrated picrates are less sensitive to friction compared to their anhydrous (water-free) counterparts. jes.or.jpresearchgate.net The presence of water molecules within the crystal lattice is believed to act as a desensitizer, making the material safer to handle. Therefore, the control and verification of hydration state are important safety considerations in the research and handling of this compound. jes.or.jp
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing high-purity sodium picrate, and how can researchers optimize reaction conditions to minimize hazardous byproducts?
- Methodological Answer :
- Population (P) : Define reactants (e.g., picric acid, sodium hydroxide) and their purity levels.
- Intervention (I) : Vary synthesis parameters (temperature, solvent ratios, stoichiometry) to assess their impact on yield.
- Comparison (C) : Contrast with alternative methods (e.g., aqueous vs. non-aqueous synthesis) to evaluate efficiency.
- Outcome (O) : Measure purity via HPLC or NMR and quantify hazardous byproducts (e.g., unreacted picric acid) using spectrophotometry.
- Time (T) : Monitor reaction time to identify optimal duration for maximal yield.
- Safety Note : Implement fume hood use, personal protective equipment (PPE), and waste neutralization protocols due to this compound’s explosive and toxic nature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in moistened form (≥10% water content) to reduce explosion risk; store in non-metallic containers away from heat.
- Handling : Use ceramic tools to avoid friction; prohibit grinding or sudden impacts.
- Emergency Procedures : Pre-plan neutralization protocols (e.g., dilute with excess water) and ensure access to emergency showers/eyewash stations.
- Documentation : Maintain a hazard log tracking quantities used and disposal methods .
Advanced Research Questions
Q. How should researchers design experiments to assess the thermodynamic stability of this compound complexes under varying environmental conditions?
- Methodological Answer :
- Experimental Design :
- Use calorimetry (e.g., ITC) to measure Gibbs free energy (ΔG) and stability constants (log K) in solvents like CDCl₃ at 25°C .
- Expose complexes to controlled humidity/temperature gradients to simulate environmental stress.
- Data Analysis : Apply the van’t Hoff equation to correlate stability with temperature changes.
- Comparison (C) : Contrast with picrate salts of other metals (e.g., ammonium picrate) to identify trends in ligand-metal interactions .
Q. When encountering contradictory data on this compound’s explosive sensitivity, what analytical frameworks can reconcile discrepancies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of published studies, categorizing results by experimental conditions (e.g., impact test methods, sample purity).
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., STANAG 4489 for explosive testing).
- Statistical Modeling : Use ANOVA to identify variables (e.g., crystal morphology, moisture content) contributing to divergent outcomes .
Q. How can computational models predict this compound’s reactivity with metal ions, and how are these models validated experimentally?
- Methodological Answer :
- Computational Approach :
- Employ DFT calculations to model electron density distribution and binding energies in this compound-metal complexes.
- Validation :
- Compare computational predictions with experimental data (e.g., X-ray crystallography for structural accuracy, UV-Vis for reactivity kinetics).
- Use sensitivity analysis to refine parameters like solvation effects .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
